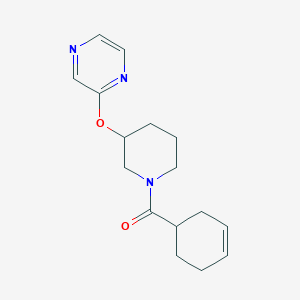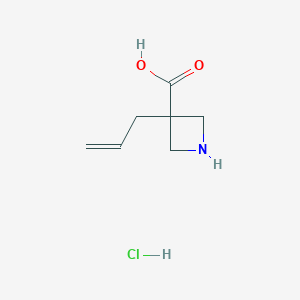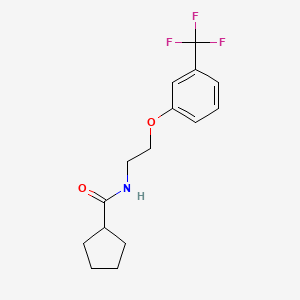
N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide” has been studied. For example, the [3+2] cycloaddition reaction of C-phenyl-N-methylnitrone with ethyl trifluoroacetoacetate has been theoretically studied . The presence of the CF3 group in the β-position in the enol acetate accelerates the 32CA reaction .Applications De Recherche Scientifique
Highly Selective Hydrogenation of Phenol and Derivatives
This study discusses the catalytic hydrogenation of phenol to cyclohexanone, an important intermediate in the chemical industry, using Pd nanoparticles supported on mesoporous graphitic carbon nitride. The process demonstrates high selectivity and conversion rates under mild conditions, which could be relevant for the synthesis or modification of compounds similar to the target compound (Yong Wang et al., 2011).
Novel Insecticide Activity
Flubendiamide, a novel class of insecticide with a unique chemical structure, demonstrates strong activity against lepidopterous pests. This research might hint at potential bioactive applications of structurally complex compounds including those with trifluoromethyl groups (Masanori Tohnishi et al., 2005).
Catalytic Activity in Cyclohexene Oxidation
The synthesis and characterization of novel metal phthalocyanine complexes and their use in the selective oxidation of cyclohexene are discussed. Such catalytic activities could be explored in the context of chemical transformations involving the target compound (E. Saka et al., 2013).
Antiarrhythmic Activity of Benzamides
Research on benzamides with specific substituents showing oral antiarrhythmic activity in mice could provide insights into the medicinal chemistry applications of compounds with similar functional groups (E. H. Banitt et al., 1977).
Synthesis and Biological Activity of Thiazole-5-carboxamide Derivatives
The design, synthesis, and evaluation of novel 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides for insecticidal or fungicidal activity could suggest potential agricultural or pest control applications for structurally related compounds (Changling Liu et al., 2006).
Orientations Futures
The future directions for the study of “N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in pharmaceuticals and other industries could be investigated. As more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups , the study of such compounds is of significant interest.
Mécanisme D'action
Target of Action
The compound N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide is a synthetic chemical belonging to the group carboxamide . It is used as a contact, selective herbicide to specifically control some broad-leaved weeds .
Mode of Action
This compound acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . The mode of action of this compound is a bleaching action, due to the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .
Biochemical Pathways
The compound affects the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in photosynthesis and protect the chlorophyll from photo-damage. By inhibiting carotenoid biosynthesis, the compound prevents photosynthesis, leading to the death of the plant .
Pharmacokinetics
The compound has a molecular weight of 394.3 . It is a colourless crystal with a melting point of 159-161 °C . The compound has a low solubility in water (<0.05 mg/l at 25 °C) but is soluble in most organic solvents . It is stable in air up to its melting point . These properties affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action is the death of the plant . By inhibiting carotenoid biosynthesis and thus preventing photosynthesis, the plant is unable to produce the energy it needs to survive .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s low solubility in water can affect its distribution in the environment and its uptake by plants . Additionally, the compound’s stability in air up to its melting point suggests that it may be less effective in very hot environments .
Propriétés
IUPAC Name |
N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-15(17,18)12-6-3-7-13(10-12)21-9-8-19-14(20)11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXXDQBYQLJYPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

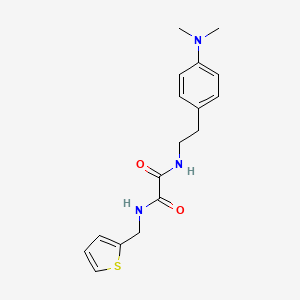
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)
![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)
![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)
![5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2399900.png)
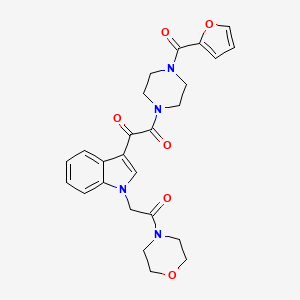
![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)
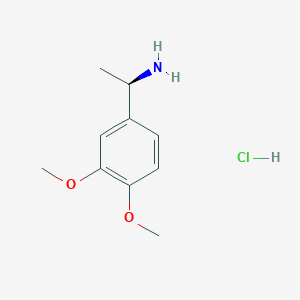
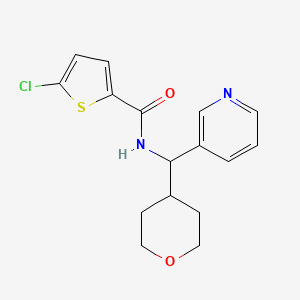
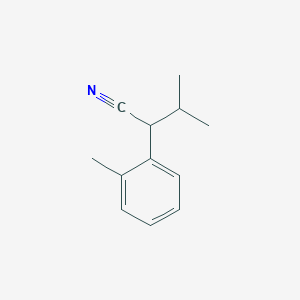
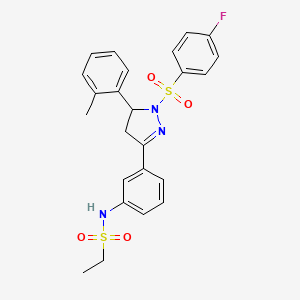
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)
